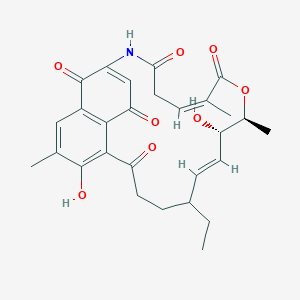

hygrocin A

Descripción

Contextualization within Naphthoquinone Ansamycins and Macrocyclic Polyketides

Hygrocin A is classified as a naphthalenic ansamycin, a family of macrolide antibiotics characterized by a macroscopic lactam ring bridged across an aromatic nucleus. mdpi.comuni-muenchen.de Specifically, it belongs to the naphthoquinone subgroup, which contains a naphthalene-based core. acs.orgresearchgate.net The structure of ansamycins is defined by an aromatic unit, in this case, a naphthoquinone, and an "ansa" chain (from the Latin for "handle") that connects two non-adjacent positions of the aromatic core through an amide bond. uni-muenchen.de

These compounds originate from the polyketide biosynthetic pathway. uni-muenchen.de The biosynthesis of hygrocins begins with 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit, which is then elongated by a modular type I polyketide synthase (PKS). acs.org The formation of the characteristic macrolide ester linkage in hygrocins is proposed to occur via a Baeyer-Villiger oxidation, a reaction catalyzed by a specific type of enzyme. acs.orgresearchgate.net Hygrocins are considered a subclass of naphthalenic ansamycins distinguished by having five or seven-membered nitrogen heterocycles as their amides. mdpi.com

Historical Perspective of this compound Discovery and Initial Isolation

This compound was first reported in 2005 after being isolated from the fermentation broth of the bacterium Streptomyces hygroscopicus. acs.orgresearchgate.netrsc.org This microorganism is known for producing a wide array of over 180 bioactive metabolites. nih.gov The initial structural elucidation of this compound proved to be a significant challenge due to its instability. acs.orgresearchgate.net The molecule contains an active methylene (B1212753) group that can lead to an intramolecular aldol (B89426) condensation with the quinone part of the structure, forming a γ-lactam derivative. acs.orgresearchgate.net Consequently, its structure was determined through a combination of chemical conversions to more stable derivatives and detailed spectroscopic analysis. acs.orgresearchgate.net

Since its initial discovery, numerous other hygrocin analogues have been identified from various Streptomyces species, including marine-derived strains. researchgate.netnih.gov For instance, research on a genetically modified strain of Streptomyces sp. LZ35 led to the isolation of hygrocins C-G. researchgate.net More recently, genome mining of Streptomyces rapamycinicus has revealed new hygrocins, further expanding this chemical family. acs.orgnih.gov

Research Significance and Academic Challenges in this compound Studies

The significance of this compound and its analogues lies in their intriguing molecular architecture and their potential biological activities. rsc.org Research has shown that various hygrocins exhibit antibacterial and cytotoxic effects. researchgate.netresearchgate.net For example, this compound demonstrated moderate antibacterial activity against Neisseria gonorrhoeae and Aspergillus fumigates. researchgate.net Other derivatives, such as Hygrocin C, have shown potent activity against human glioma cells, while Hygrocin H has displayed toxicity to several human tumor cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and cervical cancer (HeLa). rsc.orgnih.govmdpi.com This range of bioactivity makes the hygrocin scaffold a point of interest for developing new therapeutic agents. ontosight.ai

However, the study of this compound is not without its challenges. Its inherent chemical instability complicates isolation and characterization. acs.orgresearchgate.net Furthermore, the total synthesis of these complex molecules is a formidable task for chemists. The first total synthesis of hygromycin A was a notable achievement in the field. rsc.org The synthesis of related structures like the naphthoquinone-azepinone core of hygrocin B requires multi-step processes involving complex chemical reactions like the Birch alkylation and Beckmann rearrangement. nih.govfigshare.comscispace.com Another significant challenge is understanding the intricate biosynthetic pathways. While the general framework is known, elucidating the specific functions of enzymes like the Baeyer-Villiger oxygenase that forms the ansa-ring ester linkage requires advanced techniques such as in vivo CRISPR base editing. acs.orgnih.gov Overcoming these synthetic and biosynthetic hurdles is crucial for producing sufficient quantities for further biological evaluation and for creating novel, potentially more potent analogues. rsc.orgresearchgate.net

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H31NO8 |

|---|---|

Peso molecular |

509.5 g/mol |

Nombre IUPAC |

(10E,12S,13S,16Z)-9-ethyl-4,12-dihydroxy-3,13,16-trimethyl-14-oxa-20-azatricyclo[19.3.1.05,24]pentacosa-1(24),2,4,10,16,21-hexaene-6,15,19,23,25-pentone |

InChI |

InChI=1S/C28H31NO8/c1-5-17-7-9-20(30)16(4)37-28(36)14(2)6-11-23(33)29-19-13-22(32)24-18(27(19)35)12-15(3)26(34)25(24)21(31)10-8-17/h6-7,9,12-13,16-17,20,30,34H,5,8,10-11H2,1-4H3,(H,29,33)/b9-7+,14-6-/t16-,17?,20-/m0/s1 |

Clave InChI |

ZLKHATAJGWAFJX-TWLLYOFVSA-N |

SMILES isomérico |

CCC\1CCC(=O)C2=C(C(=CC3=C2C(=O)C=C(C3=O)NC(=O)C/C=C(\C(=O)O[C@H]([C@H](/C=C1)O)C)/C)C)O |

SMILES canónico |

CCC1CCC(=O)C2=C(C(=CC3=C2C(=O)C=C(C3=O)NC(=O)CC=C(C(=O)OC(C(C=C1)O)C)C)C)O |

Sinónimos |

hygrocin A |

Origen del producto |

United States |

Bio Source Cultivation and Advanced Isolation Methodologies

Diverse Microbial Producers of Hygrocin A and its Congeners

The biosynthesis of this compound and its structural analogues is predominantly attributed to various species within the genus Streptomyces, a group of actinomycetes renowned for their prolific production of secondary metabolites. These microorganisms are found in both terrestrial and marine environments, and advancements in fermentation and genetic engineering have enabled the enhanced production and discovery of novel hygrocin compounds.

Streptomyces hygroscopicus Fermentation and Broth Processing

Streptomyces hygroscopicus is a well-documented producer of this compound. Initial discoveries identified hygrocins A and B as yellow pigments co-crystallizing with rapamycin (B549165) during its purification from the fermentation broth of Streptomyces hygroscopicus ATCC25293. nih.govacs.org The mycelial cakes from a 10-liter fermentation were collected and extracted with acetone (B3395972) to yield the crude extract containing these naphthoquinone macrolides. acs.org

Systematic optimization of fermentation conditions has been shown to significantly enhance the production of this compound. A study focusing on Streptomyces hygroscopicus ATCC 29253 utilized single-factor and orthogonal test designs to determine the optimal medium composition and culture parameters. The optimized fermentation medium was found to be composed of (in g/L): glucose (4.0), soybean cake meal (8.0), malt (B15192052) extract (10.0), K₂HPO₄ (1.5), KH₂PO₄ (1.5), NaCl (1.5), and MgCl₂ (1.0). ijournals.cn Key cultivation parameters were also refined, including a seed activation time of 48 hours, a shaker speed of 200 r/min, an initial pH of 6.8–7.0, a flask volume of 50 mL in a 250 mL flask, an inoculation amount of 5%, and a cultivation period of 10 days at 30 °C. ijournals.cn These optimized conditions led to a 500% increase in this compound yield compared to the original medium, while concurrently decreasing the production of rapamycin by 95%, indicating a metabolic flux redirection towards hygrocin biosynthesis. ijournals.cn

Table 1: Optimized Fermentation Conditions for this compound Production by S. hygroscopicus ATCC 29253

| Parameter | Optimal Value |

| Medium Components (g/L) | |

| Glucose | 4.0 |

| Soybean Cake Meal | 8.0 |

| Malt Extract | 10.0 |

| K₂HPO₄ | 1.5 |

| KH₂PO₄ | 1.5 |

| NaCl | 1.5 |

| MgCl₂ | 1.0 |

| Cultivation Parameters | |

| Seed Activation Time | 48 hours |

| Shaker Speed | 200 r/min |

| Initial pH | 6.8–7.0 |

| Fermentation Duration | 10 days |

| Temperature | 30 °C |

Marine-Derived Streptomyces Species as Prolific Sources

Marine environments have emerged as a rich reservoir for discovering novel hygrocin-producing actinomycetes. These marine-derived strains often possess unique metabolic pathways, leading to the generation of new and structurally diverse hygrocin congeners. researchgate.net

For instance, Streptomyces sp. ZZ1956, isolated from a mangrove sediment sample, was identified as a producer of a wide array of new hygrocins, designated as hygrocins K–U. researchgate.net Another notable marine-derived producer is Streptomyces sp. KCB17JA11, which yielded several new O-heterocyclic macrolides named hygrolansamycins A-D, alongside the known hygrocin C. nih.govresearchgate.net The marine-derived Streptomyces sp. LZ35 has also been a significant source of hygrocins, including hygrocins C-G and H-J, particularly after genetic manipulation to enhance the production of these secondary metabolites. researchgate.netresearchgate.net

Table 2: Selected Marine-Derived Streptomyces and their Hygrocin Products

| Strain | Isolated Hygrocin Congeners |

| Streptomyces sp. ZZ1956 | Hygrocins K–U |

| Streptomyces sp. KCB17JA11 | Hygrolansamycins A-D, Hygrocin C |

| Streptomyces sp. LZ35 | Hygrocins C–J |

Genome-Driven Discovery of Hygrocin-Producing Strains

The advent of genome mining, coupled with metabolomic analysis, has revolutionized the discovery of natural products, including new hygrocins and the strains that produce them. This approach involves analyzing the genome of a microorganism for putative biosynthetic gene clusters (BGCs) that may code for the production of specific classes of compounds.

A prime example is the genome-driven discovery of hygrocins in Streptomyces rapamycinicus IMET 43975. acs.org Genome mining of this strain using antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) revealed a putative hygrocin BGC with a high degree of homology (93%) to the characterized hgc cluster from Streptomyces sp. LZ35. acs.org Subsequent metabolomic analysis of the culture extract using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Global Natural Product Social Molecular Networking (GNPS) indicated the presence of putative new hygrocins. acs.org This guided approach led to the large-scale fermentation (50 L) and successful isolation of four new hygrocins (W, X, Y, and Z). acs.org

Similarly, the identification and characterization of the hygrocin biosynthetic gene cluster (hgc) in Streptomyces sp. LZ35 was a critical step in understanding and manipulating hygrocin production. researchgate.net Overexpression of a pathway-specific activator gene, hgc1, within this cluster, significantly increased the production of hygrocins, enabling the isolation of new, less abundant analogues like hygrocins H-J. researchgate.netrsc.org This demonstrates the power of combining genomic insights with targeted genetic engineering to unlock the biosynthetic potential of Streptomyces strains.

Chromatographic Strategies for Isolation and Purification

The isolation and purification of this compound and its analogues from complex fermentation broths necessitate a multi-step chromatographic approach. The specific strategy often depends on the physicochemical properties of the target compounds and the composition of the crude extract.

A common initial step involves partitioning the crude extract. For example, the ethyl acetate (B1210297) (EtOAc) extract from the fermentation of Streptomyces sp. KCB17JA11 was subjected to reversed-phase C18 vacuum column chromatography. nih.gov This initial fractionation utilized a stepwise gradient of methanol (B129727) in water (from 20% to 100% MeOH) to separate compounds based on polarity. nih.gov

Further purification typically employs medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC). In the isolation of hygrolansamycins, a CombiFlash RF MPLC system with a Redisep RF C18 reverse-phase column was used for subsequent fractionation of the active fractions from the initial column. nih.gov Final purification to obtain pure compounds is almost invariably achieved using semi-preparative HPLC. For the isolation of hygrocins H-J from Streptomyces sp. LZ35, a ZORBAX Eclipse XDB-C18 semi-preparative column was used with an isocratic mobile phase of acetonitrile (B52724) and water. rsc.org Similarly, the purification of hygrocins from Streptomyces sp. ZZ1956 involved multiple HPLC steps using different C18 columns (Fuji-C18, Zorbax SB-C18) and gradient or isocratic elution systems with mobile phases consisting of acetonitrile/water or methanol/water, often with 0.1% formic acid added. mdpi.com

Other chromatographic media, such as Sephadex LH-20, are also used for size-exclusion chromatography to remove interfering substances. In the purification of compounds from Streptomyces sp. ZZ1956, a Sephadex LH-20 column eluted with methanol was employed as an intermediate purification step. mdpi.com The detection method during chromatography is also crucial; UV-guided isolation was used in the initial discovery of hygrocins A and B, leveraging their characteristic yellow pigment and UV spectra. acs.org

Molecular Networking and Dereplication Techniques in Hygrocin Analogue Discovery

Modern natural product discovery workflows heavily rely on mass spectrometry-based dereplication techniques to rapidly identify known compounds and highlight potentially novel structures in complex mixtures. Global Natural Products Social Molecular Networking (GNPS) has become an indispensable tool in this regard. nih.gov

Molecular networking visualizes the chemical space of a sample by clustering molecules with similar MS/MS fragmentation patterns. This approach was instrumental in guiding the isolation of hygrolansamycins A-D from Streptomyces sp. KCB17JA11. nih.govresearchgate.net The analysis of the crude extract via the GNPS platform revealed a molecular network containing nodes corresponding to known compounds like divergolide O and hygrocin C, but also new, unannotated nodes with similar mass values, which were then targeted for isolation. nih.govjmb.or.kr

This strategy was also effectively applied to Streptomyces rapamycinicus. Metabolomic analysis using GNPS revealed nodes representing new putative hygrocins, which prompted the large-scale fermentation and targeted isolation that led to the characterization of hygrocins W, X, Y, and Z. acs.org The process of dereplication involves comparing the MS and MS/MS data of detected ions against comprehensive databases like SciFinder and Reaxys to quickly filter out known compounds and prioritize the isolation of novel entities. acs.org This tandem mass-based dereplication is a powerful method for screening microbial extracts for specific families of compounds, like the ansamycins, and accelerating the discovery of new analogues. nih.govresearchgate.net

Elucidation of Hygrocin a Stereostructure and Conformational Analysis

Application of Advanced Spectroscopic Methods for Structural Assignment

A suite of advanced spectroscopic techniques has been instrumental in piecing together the intricate structure of Hygrocin A and its analogues. nih.gov

The planar structure and relative stereochemistry of this compound and its related compounds, such as the hygrolansamycins, have been extensively elucidated using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been vital in establishing the connectivity of protons and carbons within the molecule. uni-muenchen.denih.gov

For instance, in the analysis of related hygrolansamycins, the large coupling constants observed in the 1H NMR spectrum, such as between H-1 and H-2 (J = 14.5 Hz), indicated an anti-orientation for these protons. jmb.or.krjmb.or.kr Furthermore, Rotating-frame Overhauser Effect Spectroscopy (ROESY) has been employed to determine the relative configurations of stereocenters. ROESY correlations can reveal the spatial proximity of protons, such as the correlation between H-2 and H-4ax in an O-heterocyclic ring moiety, which helps in defining the axial or equatorial positioning of substituents. jmb.or.krnih.gov The geometric configuration of double bonds, for example the Z-configuration of the C-3′′/4′′ double bond in a hygrolansamycin isomer, was deduced from the downfield chemical shift of the allylic methyl group. jmb.or.krnih.gov

| Position | δC | δH (J in Hz) | Position | δC | δH (J in Hz) |

|---|---|---|---|---|---|

| 1 | - | - | 1' | - | - |

| 2 | - | - | 2' | - | - |

| 3 | - | - | 3' | - | - |

| 4 | - | - | 4' | - | - |

| 5 | - | - | 5' | - | - |

| 6 | - | - | 6' | - | - |

| 7 | - | - | 7' | - | - |

| 8 | - | - | 8' | - | - |

| 9 | - | - | 9' | - | - |

| 10 | - | - | 10' | - | - |

| 11 | 75.2 | 4.17 (d, 6.7) | 11' | - | - |

| 12 | 77.3 | 5.00 (dd, 6.7, 5.3) | 12' | - | - |

| 13 | - | - | 13' | - | - |

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a cornerstone in the structural elucidation of this compound and its derivatives. nih.govnih.gov HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula of a compound. jmb.or.krnih.gov For instance, the molecular formula of hygrolansamycin A was determined as C₂₈H₃₅NO₈ based on HRESIMS data. jmb.or.krjmb.or.krnih.gov This information is fundamental for deducing the degrees of unsaturation and for complementing the data obtained from NMR spectroscopy. nih.gov Tandem mass spectrometry (MS/MS) analysis can further provide fragmentation patterns that offer insights into the connectivity of the molecular structure. sci-hub.se

The absolute configuration of chiral centers in this compound and related compounds is often established by comparing experimental Electronic Circular Dichroism (ECD) spectra with theoretically calculated spectra. nih.govsci-hub.se This chiroptical method has become a powerful tool for assigning the absolute stereochemistry of complex natural products. researchgate.net For example, the absolute configuration of hexacosalactone A was determined by comparing its experimental ECD spectrum with the theoretically calculated spectra of its possible enantiomers. sci-hub.se Similarly, the absolute configurations of hygrocins and divergolides have been assigned or revised based on ECD data analysis, sometimes in conjunction with X-ray crystallography data of related compounds. acs.orgdoi.org The Cotton effects observed in the ECD spectra provide the basis for these stereochemical assignments. acs.org

High-Resolution Mass Spectrometry (HRMS) in Structural Characterization

X-ray Crystallographic Approaches to Absolute Stereochemical Determination

Single-crystal X-ray diffraction analysis stands as the most definitive method for determining the absolute stereochemistry of a molecule. nih.gov While obtaining suitable crystals of this compound itself has been challenging, the X-ray structure of a degradation product of hygrocin B, as well as other related compounds like olimycin A and hygrocin C, has provided crucial stereochemical information. nih.govdoi.orgresearchgate.net The crystal structure of olimycin A, for instance, unambiguously established its absolute configuration as 4R, 6S, 10R. doi.org This information has been pivotal in confirming and, in some cases, revising the stereochemical assignments of other members of the hygrocin and divergolide families that were previously based solely on spectroscopic data. jmb.or.krdoi.org

Methodological Advancements in Stereochemical Assignment (e.g., Mosher's Method)

In addition to spectroscopic and crystallographic methods, chemical derivatization techniques play a significant role in determining the absolute configuration of stereogenic centers bearing hydroxyl groups. The modified Mosher's method is a prominent example. nih.gov This method involves the reaction of the alcohol with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form diastereomeric esters. nih.govwikipedia.org

Hygrocin a Biosynthesis: Pathways, Enzymes, and Genetic Regulation

Identification and Characterization of Biosynthetic Gene Clusters (e.g., hgc)

The genetic blueprint for hygrocin A biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In the producing organism, Streptomyces sp. LZ35, this cluster is designated as the hgc cluster. researchgate.netscilit.comresearchgate.net The identification and characterization of the hgc gene cluster have been pivotal in elucidating the biosynthetic pathway of hygrocins. researchgate.net Bioinformatic analysis of the hgc cluster, which spans a significant region of the bacterial chromosome, has revealed the presence of genes encoding all the necessary enzymatic machinery for this compound production. researchgate.netacs.org

The hgc cluster contains genes for the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, a type I polyketide synthase (PKS) for the assembly of the polyketide chain, and various tailoring enzymes responsible for post-PKS modifications. acs.orgresearchgate.net The organization of the genes within the cluster often provides insights into the sequence of biosynthetic reactions. For instance, genome mining of Streptomyces rapamycinicus revealed a putative hygrocin BGC with 93% homology to the hgc cluster from Streptomyces sp. LZ35. acs.org Similarly, analysis of the div gene cluster, responsible for the biosynthesis of the related divergolides, shows high similarity to the hgc cluster, suggesting a conserved biosynthetic strategy. researchgate.net

Gene inactivation experiments have been instrumental in assigning functions to specific genes within the hgc cluster. By disrupting key genes and analyzing the resulting metabolic products, researchers have been able to build a comprehensive model of the this compound biosynthetic pathway. researchgate.net These genetic studies, combined with bioinformatic predictions, have laid the groundwork for understanding the intricate steps of this compound assembly.

Precursor Incorporation Studies and Pathway Delineation

The construction of the this compound molecule relies on the incorporation of several precursor metabolites derived from primary metabolism. Stable-isotope-incorporation studies have been crucial in tracing the origins of the different structural components of this compound. nih.govnih.gov These experiments have demonstrated a convergent biosynthetic pathway where the distinct moieties of the molecule are likely synthesized separately before being joined together. nih.gov

Polyketide Synthase (PKS) Assembly and Extender Unit Utilization

The aliphatic ansa chain of this compound is assembled by a modular type I polyketide synthase (PKS). acs.orgresearchgate.net This enzymatic assembly line sequentially adds extender units to a growing polyketide chain. Precursor feeding experiments have shown that the ansa chain is derived from acetate (B1210297) and propionate (B1217596) units. mdpi.com Specifically, the PKS utilizes four malonyl-CoA, three methylmalonyl-CoA, and one (2S)-ethylmalonyl-CoA as extender units to construct the polyketide backbone. acs.org The modular nature of the PKS, with each module responsible for the incorporation and modification of a specific extender unit, dictates the final structure and stereochemistry of the polyketide chain. acs.orguni-muenchen.de The release of the completed polyketide chain from the PKS is typically mediated by a thioesterase (TE) domain, which can catalyze either hydrolysis or intramolecular cyclization. rsc.org

Aromatic Core Formation from Precursor Metabolites (e.g., Chorismic acid, AHBA)

The aromatic core of this compound is derived from 3-amino-5-hydroxybenzoic acid (AHBA). acs.orgresearchgate.net AHBA itself is synthesized from precursors originating from the shikimate pathway. mdpi.com Chorismic acid, a key branch-point intermediate in the shikimate pathway, is the precursor for the biosynthesis of aromatic amino acids and other aromatic compounds. nih.govnih.gov In bacteria, 4-hydroxybenzoic acid is formed from chorismic acid through the action of chorismate lyase. nih.gov While early studies explored the possibility of precursors like tyrosine and phenylalanine, labeling experiments indicated that 4-hydroxybenzoic acid is derived directly from chorismic acid. nih.gov This was further supported by experiments showing that inhibiting chorismic acid biosynthesis reduces this compound production, a deficit that can be restored by the addition of 4-hydroxybenzoic acid. nih.gov The AHBA starter unit is then loaded onto the PKS to initiate the assembly of the ansa chain. acs.orguni-muenchen.de

Enzymatic Transformations and Catalytic Mechanisms

Following the assembly of the polyketide chain and its attachment to the AHBA core, a series of enzymatic transformations are required to yield the final this compound structure. These tailoring reactions include macrocycle formation, oxidative modifications, and rearrangements, each catalyzed by specific enzymes encoded within the hgc gene cluster.

Key Enzymes in Macrocycle Formation and Tailoring (e.g., Baeyer-Villiger Monooxygenases like Hgc3)

A crucial step in hygrocin biosynthesis is the formation of the macrolide ester linkage. This is not a typical esterification but rather the result of an oxidative cleavage of a carbon-carbon bond, a reaction catalyzed by a Baeyer-Villiger monooxygenase (BVMO). acs.orgresearchgate.netmdpi.com In the hygrocin pathway, the enzyme Hgc3, a luciferase-like monooxygenase homolog, has been identified as the key BVMO. researchgate.netscilit.com Gene inactivation studies have shown that Hgc3 catalyzes a Baeyer-Villiger oxidation that inserts an oxygen atom between C-5 and C-6 of the aliphatic chain of a prohygrocin intermediate. researchgate.net This oxidative rearrangement is a defining feature of hygrocin and divergolide biosynthesis and represents a novel family of BVMOs. researchgate.net The formation of the macrolactone is a critical step that sculpts the final architecture of the molecule. rsc.org

Oxidative Modifications and Rearrangements

Beyond the Baeyer-Villiger oxidation, other oxidative modifications contribute to the structural diversity of hygrocins. Following the action of Hgc3, another enzyme, Hgc4, acts as a hydroxylase, catalyzing a hydroxylation at the 7-position to generate this compound. researchgate.net These oxidative steps are often the final tailoring reactions that lead to the mature natural product. The intricate interplay of these enzymes highlights the sophisticated chemical logic employed by Streptomyces to produce complex and biologically active molecules. The study of these enzymatic transformations not only provides fundamental insights into natural product biosynthesis but also opens avenues for biosynthetic engineering to create novel analogs with potentially improved properties. nih.gov

Genetic Regulation of Hygrocin Biosynthesis

The production of secondary metabolites like hygrocins in Streptomyces species is a tightly controlled process, governed by specific regulatory genes typically located within the biosynthetic gene cluster (BGC). rsc.org These genes orchestrate the expression of the enzymatic machinery required for the assembly of the complex chemical structure. Understanding this genetic regulation is fundamental for harnessing the full biosynthetic potential of the producing organism.

Role of Transcriptional Activators (e.g., Hgc1)

The biosynthesis of hygrocins is controlled by regulatory proteins, particularly transcriptional activators that switch on the expression of the structural genes. rsc.org In the hygrocin biosynthetic gene cluster (hgc) of Streptomyces sp. LZ35, the gene hgc1 has been identified as a crucial pathway-specific transcriptional activator. rsc.orgresearchgate.net

Hgc1 belongs to the Large ATP-binding Regulators of the LuxR (LAL) family, a class of regulators commonly found to control secondary metabolite biosynthesis in actinomycetes. rsc.orgresearchgate.net Bioinformatics analysis of the hgc gene cluster and subsequent genetic studies have confirmed the role of Hgc1 as a positive regulator. researchgate.net Its activation is essential for the transcription of the other genes within the hgc cluster, thereby initiating the production of the hygrocin scaffold. The manipulation of such pathway-specific activators is a key strategy in metabolic engineering. rsc.org

| Regulatory Gene | Protein Family | Organism | Function | Reference |

| hgc1 | LAL (Large ATP-binding regulators of the LuxR family) | Streptomyces sp. LZ35 | Pathway-specific transcriptional activator for hygrocin biosynthesis. | rsc.orgresearchgate.net |

Strategies for Biosynthetic Pathway Engineering and Overexpression

Manipulating the regulation of a biosynthetic pathway is a highly effective strategy for enhancing the production of secondary metabolites. rsc.org For hygrocin biosynthesis, the primary and most successful engineering approach has been the overexpression of the pathway-specific transcriptional activator, Hgc1. rsc.orgrsc.org This method, often referred to as "activator-based pathway activation," circumvents the native, often stringent, regulatory controls, leading to significantly increased transcription of the biosynthetic genes.

Beyond simply increasing the quantity of known compounds, this overexpression strategy also unlocked greater chemical diversity, revealing the inherent flexibility of the hygrocin biosynthetic pathway. rsc.org The higher production titers facilitated the isolation and characterization of previously undetected or minor congeners. rsc.orgmdpi.com This work not only provides a method for improving the supply of bioactive hygrocins but also demonstrates that overexpressing regulatory genes can be a powerful tool for discovering novel natural products. rsc.org

Table of New Hygrocin Analogs Discovered via hgc1 Overexpression

The table below details the novel hygrocin analogs isolated from the hgc1-overexpressed Streptomyces sp. LZ35 strain, along with their reported biological activities.

| Compound | Structural Description | Bioactivity | Reference |

| Hygrocin H | 2,19-dehydrated-hygrocin C | Toxic to human tumor cell lines MDA-MB-231, PC3, and HeLa (IC₅₀ = 2.4, 1.7, and 0.8 μM, respectively). | rsc.orgrsc.org |

| Hygrocin I | 13,14-seco-hygrocin H | Inactive against tested cell lines at 50 μM, suggesting the ansa ring is crucial for activity. | rsc.orgrsc.org |

| Hygrocin J | 13,14-seco-2,19-dehydrated hygrocin F | Inactive against tested cell lines at 50 μM. | rsc.orgrsc.org |

Chemical Synthesis of Hygrocin a and Analogues

Retrosynthetic Strategies for Hygrocin A

The retrosynthetic analysis of this compound reveals several key disconnections that have guided the design of various synthetic routes. A common strategy involves disconnecting the macrocyclic ring, typically at an ester or amide linkage, to separate the ansa chain from the naphthoquinone core. Further disassembly of the ansa chain often leads to smaller, more manageable chiral fragments that can be synthesized independently and then coupled together. For instance, the western segment of hygrocins A and B has been approached through the coupling of a chiral C5–C13 synthon with the sterically hindered hexasubstituted naphthalenic core. researchgate.net Another key consideration is the formation of the fused azepinone-naphthoquinone system, which presents its own set of synthetic hurdles. uni-muenchen.de

Total Synthesis Approaches to the this compound Core and Macrocycle

While the total synthesis of this compound has remained an elusive goal for some time, significant progress has been made in constructing its core structures and macrocyclic framework. doi.orgresearchgate.net Various research groups have reported successful syntheses of key fragments and advanced intermediates, paving the way for the eventual completion of the total synthesis. uni-muenchen.denih.govacs.orgbrown.edu

Construction of Naphthoquinone-Macrolide Scaffolds

A critical challenge in the synthesis of this compound is the construction of the naphthoquinone-macrolide scaffold. doi.org One notable approach involves a highly regioselective Diels-Alder reaction to form the naphthoquinone-azepinone core. nih.gov This strategy utilizes a unique benzoquinone-azepinone dienophile, which is prepared in a multi-step sequence featuring a Birch alkylation and a Beckmann rearrangement of a tetralone oxime as key transformations. nih.gov The resulting core is appropriately functionalized for the subsequent attachment of the ansa chain. nih.gov

The formation of the 2-amino-1,4-naphthoquinone moiety, a key structural feature, has also been a focus of synthetic efforts. rsc.orgrsc.org Methods involving the oxidative addition coupling of amines to naphthoquinones have been developed, utilizing various catalysts to facilitate the reaction. rsc.org

Stereoselective and Enantioselective Methodologies

The presence of multiple stereocenters in the ansa chain of this compound necessitates the use of stereoselective and enantioselective synthetic methods. Asymmetric synthesis approaches are crucial for establishing the correct absolute and relative stereochemistry of the final molecule. uni-muenchen.deacs.org For example, the synthesis of the aminocyclitol core of hygromycin A, a related compound, was achieved with high stereoselectivity using osmium(VIII) oxidants for aminohydroxylation and dihydroxylation reactions. nih.gov The strategic use of protecting groups allowed for the efficient differentiation of hydroxyl groups, leading to a concise synthesis of this key fragment. nih.gov

Synthetic Challenges and Innovative Methodologies in Complex Macrocycle Formation

The formation of large macrocycles, such as the one found in this compound, is inherently challenging due to unfavorable entropic factors that favor intermolecular reactions over the desired intramolecular cyclization. wisc.edumdpi.comresearchgate.netspirochem.com Chemists have developed a variety of innovative methodologies to overcome these challenges.

High-dilution conditions are often employed to minimize competing oligomerization reactions. mdpi.com Furthermore, the development of new macrocyclization reactions has been a significant area of research. nih.govmdpi.com These include transition metal-catalyzed cross-coupling reactions, ring-closing metathesis, and macrolactonization or macrolactamization strategies. mdpi.com

In a bio-inspired approach, a catalytic oligomer has been used to template the ring-closing process in the formation of other macrocycles. wisc.edu This foldamer catalyst adopts a specific helical conformation that brings the reactive ends of a linear precursor into proximity, thereby facilitating the cyclization reaction. wisc.edu Such innovative strategies hold promise for improving the efficiency of macrocycle synthesis in the context of complex natural products like this compound.

Comparative Analysis of Different Synthetic Routes

While a completed total synthesis of this compound has yet to be reported in some literature, the various published approaches to its core structures and fragments offer valuable insights into the strengths and weaknesses of different synthetic strategies. uni-muenchen.dedoi.org

The table below provides a summary of key synthetic strategies and their notable features:

| Synthetic Strategy | Key Reactions | Strengths | Challenges | Reference |

| Diels-Alder Approach to Naphthoquinone-Azepinone Core | Birch alkylation, Beckmann rearrangement, Diels-Alder reaction | Highly regioselective, multigram scale demonstration of key steps | Focuses on the core, ansa chain attachment remains a challenge | nih.gov |

| Fragment-Based Approach to epi-Hygrocin | Atroposelective macrocyclization, biomimetic cyclization | Convergent, enantioselective, secures absolute and relative configurations | Initial endgame challenges with N-deprotection and glutaconic acid synthesis | uni-muenchen.de |

| Synthesis of the Aminocyclitol Core | Stereoselective aminohydroxylation and dihydroxylation with osmium(VIII) oxidants | Concise (14 steps), excellent overall yield (12%), efficient differentiation of hydroxyl groups | Focuses on a specific fragment of a related compound (hygromycin A) | nih.gov |

Biological Activities and Mechanistic Studies of Hygrocin a and Its Analogues

Anti-Infective Profiles

Hygrocin A and its related compounds have demonstrated activity against various infectious agents, primarily bacteria.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains (in vitro models)

Hygromycin A exhibits a relatively broad antimicrobial spectrum, showing activity against Gram-positive bacteria, including mycobacteria and actinomycetes. nih.gov It has also been reported to be active against Serpulina (Treponema) hyodysenteriae and leptospira. nih.gov Its activity against enteric Gram-negative bacteria is noted as limited, potentially due to the efficient AcrA/B efflux pump system in these organisms. nih.gov

Several hygrocin analogues have also been evaluated for their antibacterial properties in in vitro models. Hygrocins A and B have shown antibacterial activities with minimum inhibitory concentrations (MICs) of 128 µg/ml against Staphylococcus aureus and Escherichia coli. nih.gov this compound demonstrated an MIC of 16 µg/ml against Streptococcus pneumoniae, while hygrocin B had an MIC of 128 µg/ml against the same strain. nih.gov

More recently isolated hygrocins, including hygrocins N, O, R, T, and U, as well as other related compounds like 2-amino-6-hydroxy-7-methyl-1,4-naphthoquinone and 2-acetamide-6-hydroxy-7-methyl-1,4-naphthoquinone, have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with MIC values ranging from 3 to 48 µg/mL. rdrr.iolibretexts.orgwikipedia.orgvolkamerlab.org

A novel truncated this compound analog, CE-156811, where the furanose ring was replaced with a 2-fluoro-2-cyclopropylethyl substituent, has demonstrated robust in vitro activity against multidrug-resistant Gram-positive bacteria. readthedocs.ionih.gov CE-156811 showed potent activity against multidrug-resistant Streptococcus pneumoniae, vancomycin-resistant enterococci (VRE), methicillin-resistant Staphylococcus aureus (MRSA), community-acquired MRSA, and vancomycin-intermediate S. aureus. readthedocs.io Its activity against Gram-positive bacteria was found to be comparable to that of linezolid. readthedocs.ionih.gov

Table 1: In vitro Antibacterial Activities of Hygrocins and Analogues (MIC µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Streptococcus pneumoniae | MRSA |

| This compound | 128 nih.gov | 128 nih.gov | 16 nih.gov | - |

| Hygrocin B | 128 nih.gov | 128 nih.gov | 128 nih.gov | - |

| Hygrocins N, O, R, T, U (range) | - | 3–48 rdrr.iolibretexts.orgwikipedia.org | - | 3–48 rdrr.iolibretexts.orgwikipedia.org |

| 2-amino-6-hydroxy-7-methyl-1,4-naphthoquinone | - | 3–48 rdrr.iolibretexts.orgwikipedia.org | - | 3–48 rdrr.iolibretexts.orgwikipedia.org |

| 2-acetamide-6-hydroxy-7-methyl-1,4-naphthoquinone | - | 3–48 rdrr.iolibretexts.orgwikipedia.org | - | 3–48 rdrr.iolibretexts.orgwikipedia.org |

| CE-156811 | - | - | Potent readthedocs.io | Potent readthedocs.io |

Note: '-' indicates data not explicitly found in the provided sources for that specific compound and strain.

Antifungal and Antiviral Activity Investigations (in vitro models)

While hygrocins are naphthoquinone macrolides, a class known to include compounds with antiviral and antifungal activities, specific in vitro investigations detailing the antifungal or antiviral activity of this compound or its direct analogues were not extensively covered in the provided search results. nih.gov Some studies on other compounds isolated from Streptomyces hygroscopicus, such as clethramycin, have reported antifungal activity against yeasts like Candida albicans and C. glabrata. nih.gov However, this activity is not directly attributed to this compound.

Anti-Biofilm Mechanisms

Hygrocin C, an analogue of this compound, has demonstrated anti-biofilm activity against Staphylococcus aureus and Bacillus amyloliquefaciens. nih.govmdpi.comr-project.org It is capable of inhibiting the formation of biofilms and promoting the eradication of pre-formed biofilms. mdpi.com Studies on B. amyloliquefaciens revealed that hygrocin C affects biofilm architecture, reduces the formation of the extracellular polymeric matrix, decreases cell motility, and lowers surface hydrophobicity. mdpi.com Transcriptome analysis indicated that hygrocin C altered the expression of genes associated with bacterial chemotaxis and flagellar systems, two-component systems, and the synthesis of arginine and histidine, all of which are important for bacterial biofilm formation. nih.govmdpi.comr-project.org This suggests a multifaceted mechanism for its anti-biofilm effects, involving the perturbation of key bacterial processes required for biofilm development and maintenance.

Antiproliferative and Cytotoxic Activities (in vitro cellular models)

Hygrocins and their analogues have also shown promising antiproliferative and cytotoxic activities against various cancer cell lines in in vitro models.

Activity against Specific Cancer Cell Lines (e.g., glioma U87MG and U251, MDA-MB-231, PC3, HeLa)

Several hygrocins have exhibited potent antiproliferative activity against human glioma cell lines U87MG and U251. nih.govrdrr.iolibretexts.orgwikipedia.orgvolkamerlab.orgnih.gov Hygrocin C, in particular, has shown strong activity against both U87MG and U251 cells, with IC50 values of 0.16 and 0.35 µM, respectively. nih.govrdrr.iolibretexts.orgwikipedia.orgvolkamerlab.orgnih.gov Other active hygrocins against these glioma lines include hygrocins D, F, N, Q, and R, with IC50 values ranging from 0.16 to 10.46 µM. rdrr.iolibretexts.orgwikipedia.orgvolkamerlab.org Related compounds like 2-acetamide-6-hydroxy-7-methyl-1,4-naphthoquinone and echosides C and A also showed activity against glioma cells. rdrr.iolibretexts.orgwikipedia.orgvolkamerlab.org

Hygrocin H and other related compounds have been found to be cytotoxic to human cancer cell lines such as MDA-MB-231 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer), with IC50 values ranging from 0.5 to 5.0 µM for some compounds. Hygrocin H specifically showed toxicity to MDA-MB-231, PC3, and HeLa cell lines with IC50 values of 2.4, 1.7, and 0.8 µM, respectively. Structure-activity relationship analysis of naphthalenic ansamycins, including hygrocins, has indicated that small structural changes can significantly influence their antiglioma activities. rdrr.iolibretexts.orgwikipedia.orgvolkamerlab.org

Table 2: In vitro Antiproliferative/Cytotoxic Activities of Hygrocins and Analogues (IC50 µM)

Note: '-' indicates data not explicitly found in the provided sources for that specific compound and cell line. 'Active' indicates reported activity without a specific IC50 value in the readily available snippets.

Molecular Mechanism of Action Investigations

Investigations into the molecular mechanisms of action of this compound and its analogues aim to understand how these compounds exert their biological effects at a cellular and molecular level. This includes studying their interactions with key cellular components and the resulting downstream effects.

Enzyme Inhibition or Activation Mechanisms

This compound inhibits the peptidyl transferase activity of the large ribosomal subunit. nih.govnih.gov This enzymatic inhibition is a key aspect of its antibacterial mechanism. The precise mechanism by which this compound inhibits PT activity involves its binding to the ribosomal A-site and influencing the conformation of critical nucleotides within the PTC. nih.gov

For the broader class of 1,4-naphthoquinone (B94277) derivatives, which includes the naphthoquinone motif found in hygrocins A and B, a proposed mechanism of pharmacological action depends on their capacity to form radicals in vivo. researchgate.net This radical formation can occur, especially via the metabolic effects of the cytochrome P450 enzyme complex in the liver. researchgate.net While this mechanism is discussed for naphthoquinone derivatives in general, specific detailed studies directly linking this compound's activity solely to cytochrome P450-related radical formation were not prominently found within the search results. However, cytochrome P450 enzymes are known to catalyze various chemical modifications, including oxidations and hydroxylations, and are involved in the biosynthesis of some natural products, including certain ansamycins. mdpi.comnih.govleibniz-hki.de For example, a cytochrome P450 homolog is implicated in C-N bond formation in the biosynthesis of staurosporine, another alkaloid from Streptomyces. mdpi.com

Biosynthetic studies of hygrocins have identified enzymes involved in their production, such as Hgc3, a luciferase-like monooxygenase homologue, which catalyzes a Baeyer-Villiger oxidation step. researchgate.net Hgc4 acts as a hydroxylase for the 7-hydroxylation to generate this compound. researchgate.net While these enzymes are involved in the synthesis of this compound, they are distinct from the target enzymes that this compound might inhibit or activate to exert its biological effects.

Influence on Gene Expression and Cellular Processes

While direct studies on the influence of this compound specifically on host gene expression were not extensively detailed, research on hygrocin C, a derivative, provides insights into how related compounds can affect cellular processes at the transcriptional level. Transcriptome analysis of Bacillus amyloliquefaciens treated with hygrocin C revealed alterations in the transcripts of several genes. researchgate.net These genes were associated with bacterial chemotaxis and flagellar function, the two-component system, and the synthesis of arginine and histidine. researchgate.net These pathways are important for bacterial biofilm formation, and the observed changes in gene expression correlated with the inhibition of biofilm formation by hygrocin C. researchgate.net

This suggests that hygrocins, including this compound and its analogues, may influence bacterial cellular processes by modulating gene expression related to various functions critical for bacterial survival and pathogenesis, such as motility and nutrient synthesis. Further genetic investigations are needed to fully elucidate the molecular mechanisms responsible for the effects of hygrocins on bacterial cellular processes. researchgate.net

The biosynthesis of hygrocins is controlled by a biosynthetic gene cluster (hgc) in Streptomyces species. researchgate.netacs.org This cluster contains genes responsible for the biosynthesis and regulation of hygrocins. researchgate.netnih.gov Overexpression of regulatory genes, such as hgc1 (a LAL-family pathway-specific activator gene), has been shown to increase the production and diversity of hygrocins. rsc.orgrsc.org This highlights the genetic control over hygrocin production, which can indirectly influence their biological availability and potential effects on other organisms.

The ability of hygrocins to inhibit bacterial growth and biofilm formation suggests an impact on fundamental bacterial cellular processes necessary for proliferation and community structure. researchgate.netresearchgate.net The observed changes in gene expression related to chemotaxis, flagellar function, and amino acid synthesis in response to hygrocin C underscore the potential for these compounds to interfere with multiple interconnected cellular pathways. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of Hygrocin a Derivatives

Systematic Modification of Hygrocin A Structure

The systematic modification of the this compound structure has been a cornerstone in understanding its biological activity. This has primarily involved the synthesis of congeners with altered substitution patterns and the creation of seco-derivatives through the opening of the ansa ring.

Synthesis and Evaluation of this compound Congeners and Seco-Derivatives

A significant body of research has been dedicated to the isolation, synthesis, and biological evaluation of a variety of this compound congeners. These efforts have led to the discovery of numerous derivatives, including Hygrocins C, D, F, and K-U, isolated from marine-derived Streptomyces species. mdpi.comacs.org The evaluation of these compounds against various cancer cell lines and bacterial strains has provided valuable insights into their therapeutic potential.

For instance, studies on the antiglioma activity of these congeners have revealed that even minor structural changes can significantly impact their potency. mdpi.comnih.gov Hygrocin C, in particular, has demonstrated potent antiproliferative activity against human glioma U87MG and U251 cells. mdpi.comdntb.gov.ua The seco-derivatives, which are formed by the cleavage of the ansa ring, have also been a subject of interest. mdpi.com While some seco-derivatives like hygrocins O, P, S, and T were found to be inactive, others, such as the methyl esters hygrocins Q and R, displayed notable activity, highlighting the nuanced role of the ansa ring's integrity. mdpi.com

In terms of antibacterial activity, this compound and its congener Hygrocin B have shown moderate activity against Staphylococcus aureus, E. coli, and Streptococcus pneumoniae. researchgate.net Interestingly, some of the more recently discovered hygrocins, such as N, O, R, T, and U, have exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. mdpi.com

Table 1: Antiglioma Activity of Selected Hygrocin Derivatives

| Compound | IC50 (μM) vs U87MG | IC50 (μM) vs U251 |

|---|---|---|

| Hygrocin C | 0.16 | 0.35 |

| Hygrocin D | 0.39 | 2.63 |

| Hygrocin F | 4.62 | 8.51 |

| Hygrocin N | 8.71 | 12.43 |

| Hygrocin Q | 7.04 | 9.82 |

| Hygrocin R | 10.46 | 15.27 |

| Doxorubicin (Control) | 0.85 | 1.21 |

Data sourced from Yi et al., 2022. mdpi.com

Table 2: Antibacterial Activity of Selected Hygrocin Derivatives

| Compound | MIC (μg/mL) vs MRSA | MIC (μg/mL) vs E. coli |

|---|---|---|

| Hygrocin N | 12 | 24 |

| Hygrocin O | 24 | 48 |

| Hygrocin R | 8 | 16 |

| Hygrocin T | 16 | 32 |

| Hygrocin U | 6 | 12 |

| 2-amino-6-hydroxy-7-methyl-1,4-naphthoquinone | 3 | 6 |

| 2-acetamide-6-hydroxy-7-methyl-1,4-naphthoquinone | 6 | 12 |

Data sourced from Yi et al., 2022. mdpi.com

Impact of Ansa Ring Integrity and Conformation on Biological Potency

The integrity and conformation of the ansa ring are critical determinants of the biological activity of this compound and its derivatives. The antibacterial potency of naphthalenoid ansamycins, the class of compounds to which hygrocin belongs, is dependent on the length and conformational flexibility of the ansa chain. researchgate.net A higher degree of flexibility in the ansa chain is generally associated with better biological outcomes. researchgate.net

The importance of the ansa ring is further underscored by the observation that most of the ring-opened seco-derivatives, such as hygrocins O, P, S, and T, were found to be inactive in antiglioma assays. mdpi.com However, the activity of the methyl ester seco-derivatives, hygrocins Q and R, suggests that modifications to the opened ansa chain can restore or even introduce biological activity. mdpi.com This indicates that while the closed macrocyclic structure is generally favorable, specific functionalities on a cleaved ansa chain can still interact with biological targets.

Influence of Naphthoquinone Moiety Modifications on Activity

The 1,4-naphthoquinone (B94277) core is a well-established pharmacophore found in numerous antibiotics and anticancer agents. researchgate.net Modifications to this moiety in this compound derivatives have a profound impact on their biological activity. The amino group at the C-2 position of the naphthoquinone ring is a key feature of hygrocins. researchgate.net

The synthesis and evaluation of various 2-substituted-1,4-naphthoquinone derivatives have demonstrated that alterations in this part of the molecule can significantly modulate antibacterial and anticancer effects. researchgate.net For example, the antibacterial activity of 2-amino-6-hydroxy-7-methyl-1,4-naphthoquinone and 2-acetamide-6-hydroxy-7-methyl-1,4-naphthoquinone against MRSA and E. coli highlights the importance of the substitution at the C-2 position. mdpi.com The total synthesis of this compound and B has confirmed that the 1,4-naphthoquinone motif is crucial for their moderate antibacterial activity.

Stereochemical Impact on Biological Activity (e.g., E configuration of C-3 and C-4 double bond)

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, with the configuration of the double bond between C-3 and C-4 of the ansa chain being particularly significant. Studies have shown that a small change in the structure, such as the geometry of this double bond, can lead to a significant difference in antiglioma activities. mdpi.com

For instance, Hygrocin K was identified as being structurally similar to Hygrocin C, with the only difference being the configuration of the C3-C4 double bond. mdpi.com Similarly, hygrolansamycin B was identified as a geometric isomer of hygrolansamycin A, differing only in the orientation of the C-3''/4'' double bond. nih.gov The observation that hygrocins with a Z configuration at the C3-C4 double bond, such as Hygrocin C and D, exhibit potent antiproliferative activity suggests that this stereochemical feature is crucial for their interaction with their biological target. mdpi.com

Computational Chemistry Approaches for SAR Analysis and Predictive Modeling

Computational chemistry has emerged as a valuable tool in the study of this compound and its derivatives, primarily in the elucidation of their complex three-dimensional structures. Techniques such as Electronic Circular Dichroism (ECD) calculations and Density Functional Theory (DFT) have been instrumental in determining the absolute configurations of newly isolated hygrocins. mdpi.com For example, the structures of hygrocins K-U were determined through a combination of spectroscopic analyses and ECD calculations. mdpi.com

While comprehensive quantitative structure-activity relationship (QSAR) and predictive modeling studies specifically for a broad series of this compound derivatives are not extensively reported, the application of molecular docking has been explored for related naphthoquinone compounds. For instance, molecular docking studies on thiourea (B124793) derivatives of a dapsone-naphthoquinone hybrid have been used to investigate their binding modes with target enzymes. researchgate.net These computational approaches hold significant promise for future SAR analysis of this compound derivatives. By building predictive models, it may be possible to rationalize the observed biological activities and guide the design of novel, more potent analogues with improved therapeutic properties.

Future Research Directions and Potential Applications of Hygrocin a Research

Exploration of Undiscovered Biological Activities and Therapeutic Potential (Non-Clinical)

While initial studies have highlighted the antibacterial and antiproliferative properties of hygrocins, a vast landscape of potential biological activities remains to be explored. A notable recent discovery has been the selective activity of hygrocin A against Borrelia burgdorferi, the causative agent of Lyme disease. globallymealliance.org This finding is particularly significant because this compound demonstrates this selective bactericidal action without harming the gut microbiome, a common side effect of the broad-spectrum antibiotics currently used to treat Lyme disease. globallymealliance.org This selective action presents a promising avenue for developing targeted therapies that could prevent post-treatment Lyme disease syndrome. globallymealliance.org

Beyond its antibacterial effects, research into hygrocin analogs has revealed other potential therapeutic applications. For instance, hygrocin C, a related naphthalenic ansamycin, has demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Bacillus amyloliquefaciens. researchgate.netnih.gov Biofilms are a significant challenge in clinical settings, contributing to persistent infections and antibiotic resistance. Hygrocin C was found to disrupt biofilm architecture and reduce the production of the extracellular polymeric matrix that holds biofilms together. nih.gov Transcriptome analysis suggested that hygrocin C's anti-biofilm activity is linked to the altered expression of genes related to bacterial chemotaxis, flagellar systems, and certain metabolic pathways. nih.gov

Furthermore, various hygrocin derivatives have exhibited significant cytotoxic activities against a range of human cancer cell lines. mdpi.comrsc.org For example, hygrocins H, I, and J, isolated from a genetically modified Streptomyces strain, were evaluated for their cytotoxicity. Hygrocin H showed notable toxicity against human breast cancer (MDA-MB-231), prostate cancer (PC3), and cervical cancer (HeLa) cell lines. rsc.org In contrast, the seco-derivatives, hygrocins I and J, were inactive, suggesting the crucial role of the ansa ring structure for this biological activity. rsc.org Additionally, a study on newly discovered hygrocins (K–U) from a marine-associated Streptomyces species identified several compounds with potent antiproliferative activity against human glioma cells. mdpi.comnih.gov Specifically, hygrocin C was the most potent among the tested compounds. mdpi.comnih.gov The structure-activity relationship analysis from this study indicated that subtle structural modifications, such as the configuration of a double bond, significantly influence the antiglioma activities of these naphthalenic ansamycins. mdpi.com

These findings underscore the vast and relatively untapped therapeutic potential of the hygrocin scaffold. Future non-clinical research should focus on:

Screening this compound and a diverse library of its analogs against a wide array of microbial pathogens, including multidrug-resistant strains and fungi.

Investigating the antiviral and antiparasitic potential of hygrocins.

Elucidating the mechanisms of action behind the observed cytotoxic and anti-biofilm activities to identify specific cellular targets.

Exploring the immunomodulatory properties of hygrocins and their potential application in inflammatory or autoimmune diseases.

Table 1: Investigated Biological Activities of Select Hygrocin Analogs

| Compound | Biological Activity | Target/Cell Line | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound | Selective antibacterial | Borrelia burgdorferi | Selectively kills the Lyme disease spirochete without harming gut microbiota. | globallymealliance.org |

| Hygrocin C | Anti-biofilm | Staphylococcus aureus, Bacillus amyloliquefaciens | Inhibits biofilm formation and disrupts existing biofilm architecture. | researchgate.netnih.gov |

| Hygrocin H | Cytotoxic | MDA-MB-231, PC3, HeLa | Showed significant toxicity against human tumor cell lines. | rsc.org |

| Hygrocins I & J | Cytotoxic | MDA-MB-231, PC3, HeLa | Inactive, highlighting the importance of the ansa ring for cytotoxicity. | rsc.org |

| Hygrocins C, D, F, N, Q, R | Antiproliferative | Human glioma U87MG and U251 cells | Demonstrated potent activity, with hygrocin C being the most effective. | mdpi.comnih.gov |

| Hygrocins N, O, R, T, U | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli | Showed antibacterial activity with varying MIC values. | nih.gov |

Advancements in Scalable Biosynthesis and Chemoenzymatic Synthesis

The translation of this compound's therapeutic potential from the laboratory to clinical applications hinges on the ability to produce sufficient quantities of the compound and its analogs. Current methods, relying on isolation from fermentation broths of Streptomyces hygroscopicus, often result in low yields. nih.govfrontiersin.org Therefore, significant advancements in scalable production methods are crucial.

Future research in biosynthesis should focus on:

Genome Mining and Heterologous Expression: Identifying and characterizing the complete hygrocin biosynthetic gene cluster (BGC) allows for its transfer and expression in a high-yielding, genetically tractable host organism. orcid.orgresearchgate.net This approach not only has the potential to increase yields but also facilitates genetic manipulation to produce novel analogs through combinatorial biosynthesis. nih.govresearchgate.net

Metabolic Engineering: Optimizing the native producer, S. hygroscopicus, through metabolic engineering strategies can enhance the production of this compound. This could involve overexpressing pathway-specific activators, deleting genes for competing metabolic pathways, and optimizing fermentation conditions. rsc.org For instance, the overexpression of the LAL-family activator gene hgc1 has been shown to increase the production of hygrocins. rsc.org

Future advancements in this area should aim to:

Develop a complete chemoenzymatic synthesis of this compound, which would allow for greater control over the final structure and facilitate the creation of diverse analogs.

Discover and engineer new enzymes with improved activity and stability for key steps in the synthesis, such as the Baeyer–Villiger oxidation that is proposed to occur in the biosynthetic pathway. researchgate.net

Integrate biosynthetic and chemical synthesis steps (semisynthesis) to efficiently generate novel hygrocin derivatives. nih.gov

Table 2: Comparison of Synthetic Approaches for this compound and its Moieties

| Approach | Description | Advantages | Challenges/Future Directions | Reference(s) |

|---|---|---|---|---|

| Biosynthesis | Fermentation of Streptomyces species. | Access to the natural product and its congeners. | Low yields, complex purification. Future: Genome mining, heterologous expression, metabolic engineering. | rsc.orgnih.govorcid.org |

| Total Chemical Synthesis | Complete chemical construction from simple starting materials. | Absolute control over structure, enables synthesis of unnatural analogs. | Long synthetic routes, low overall yields, stereochemical complexity. Future: Developing more efficient and convergent routes. | rsc.org |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical reactions. | High stereoselectivity from enzymes, shorter routes, higher yields. | Limited availability of suitable enzymes. Future: Enzyme discovery and engineering, development of a full chemoenzymatic route to this compound. | researchgate.net |

| Semisynthesis | Chemical modification of the natural product or its biosynthetic intermediates. | Access to analogs by modifying the core structure. | Dependent on the supply of the natural product starting material. Future: Diversifying chemical modifications. | nih.gov |

Development as Molecular Probes for Biological Pathway Elucidation

The specific mode of action of this compound, particularly its ability to inhibit ribosomal peptidyl transferase, makes it a valuable tool for studying protein synthesis. nih.gov By developing this compound-based molecular probes, researchers can gain deeper insights into the intricacies of the ribosome and the mechanisms of translation.

Future research in this area should involve:

Synthesis of Tagged Analogs: The synthesis of this compound analogs bearing reporter tags (e.g., fluorescent dyes, biotin, or photo-crosslinkers) would enable the visualization and isolation of its cellular targets. orcid.org These probes could be used in a variety of applications, such as fluorescence microscopy, flow cytometry, and affinity purification-mass spectrometry, to precisely map the binding site of this compound on the ribosome and identify other potential interacting proteins.

Probing Drug Resistance Mechanisms: The ineffectiveness of this compound against certain Gram-negative bacteria like Escherichia coli has been attributed to efflux pumps. nih.gov Labeled this compound probes could be instrumental in studying these efflux mechanisms in detail, providing valuable information for the design of new antibiotics that can evade or inhibit these pumps.

Elucidating Anti-biofilm and Antiproliferative Pathways: For hygrocin analogs that exhibit anti-biofilm or cytotoxic activities, molecular probes can be used to identify their specific molecular targets and elucidate the downstream signaling pathways they modulate. nih.gov This knowledge is critical for optimizing these compounds into effective therapeutic agents.

Strategic Development of Next-Generation Hygrocin-Based Chemical Leads

The existing body of research on this compound and its analogs provides a solid foundation for the strategic design of next-generation chemical leads with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort.

Key findings from initial SAR studies include:

The aminocyclitol moiety is essential for antibacterial activity. nih.gov

The furanose moiety can be replaced with a hydrophobic group, such as an allyl group, while retaining antibacterial activity, although this may reduce the intrinsic protein synthesis inhibition activity. nih.gov

The integrity of the ansa macrocyclic ring appears crucial for the cytotoxic activity observed in some analogs. rsc.org

The stereochemistry of the ansa chain, particularly the configuration of certain double bonds, significantly impacts biological activity. mdpi.com

Building on this knowledge, future strategic development should focus on:

Rational Design and Synthesis: Utilizing computational modeling and the known SAR data to design and synthesize new analogs with targeted modifications. This could involve altering the substitution pattern on the naphthoquinone core, modifying the length and functionality of the ansa chain, and exploring different stereoisomers. umassd.edu

Combinatorial Biosynthesis and Chemoenzymatic Synthesis: Leveraging the advancements in scalable synthesis to generate large libraries of hygrocin analogs for high-throughput screening. nih.govresearchgate.net This will accelerate the discovery of new leads with diverse biological activities.

Fragment-Based Drug Discovery: Using the distinct structural moieties of this compound (the aminocyclitol, the naphthoquinone, and the ansa chain) as starting points for fragment-based screening to identify novel interactions with biological targets.

By systematically exploring these research avenues, the scientific community can unlock the full potential of the hygrocin scaffold, paving the way for the development of novel therapeutics to address unmet medical needs in infectious diseases, oncology, and beyond.

Q & A

Q. What fermentation parameters optimize Hygrocin A production in Streptomyces hygroscopicus ATCC 29253?

Methodological Answer: Optimization involves a combination of single-factor and orthogonal experimental designs. Key parameters include:

- Carbon/Nitrogen Sources : Glucose (4.0 g/L), soybean meal (8.0 g/L), and malt extract (10.0 g/L) maximize yield .

- Inorganic Salts : K₂HPO₄ (1.5 g/L), KH₂PO₄ (1.5 g/L), NaCl (1.5 g/L), and MgCl₂ (1.0 g/L) stabilize metabolic activity .

- Culture Conditions : Seed age (48 h), pH (6.8–7.0), agitation (200 rpm), and 10-day incubation at 30°C .

Q. Results :

Q. Table 1: Optimal Fermentation Conditions

| Parameter | Optimal Value |

|---|---|

| Carbon Source | Glucose (4.0 g/L) |

| Nitrogen Source | Soybean Meal (8.0 g/L) |

| Phosphate Salts | K₂HPO₄ + KH₂PO₄ (3.0 g/L total) |

| NaCl | 1.5 g/L |

| Seed Age | 48 hours |

Q. How can researchers detect and quantify this compound in microbial extracts?

Methodological Answer:

- HPLC-PDA : Use Phenomenex columns with a linear gradient of 40–50% MeCN/H₂O at 4 mL/min .

- HR-ESI-MS : Confirm molecular formulas (e.g., C₂₈H₃₃NO₉ for Hygrocin X) and detect intermediates .

- NMR Spectroscopy : 1D/2D NMR (e.g., HMBC, COSY) resolves structural features like ester linkages and aromatic breaks .

Q. Critical Consideration :

- Baseline separation is essential due to co-eluting metabolites (e.g., Rapamycin) in crude extracts .

Advanced Research Questions

Q. How does CRISPR/Cas9-mediated gene editing elucidate this compound biosynthesis?

Methodological Answer:

- Target Gene Inactivation : Disrupt hgc3 (encoding a Baeyer-Villiger monooxygenase) using pCRISPR-cBEST plasmids. This eliminates later-stage derivatives (e.g., Hygrocins I–J, X–Z) but retains this compound and seco-intermediates .

- Metabolic Pathway Insights :

- hgc3 knockout confirms its role in ansa-ring oxidation, not cleavage .

- Seco-derivatives (e.g., compound 10, m/z 495.2257) suggest ansa-ring cleavage precedes oxidation .

Q. Table 2: Impact of hgc3 Knockout on Metabolites

| Metabolite | Presence in Mutant Strains |

|---|---|

| This compound | Retained |

| Hygrocins I–J, X–Z | Eliminated |

| Seco-Intermediates | Accumulated |

Q. How do comparative genomic analyses identify this compound biosynthetic clusters?

Methodological Answer:

- MIBiG Database Alignment : Compare gene clusters across strains (e.g., Saccharomonospora spp.) using similarity thresholds:

- Functional Annotation : Prioritize type I PKS clusters with esterase (HgcF) and monooxygenase (Hgc3) homologs .

Q. How are structural ambiguities in novel Hygrocin derivatives resolved?

Methodological Answer:

- ECD Spectroscopy : Compare experimental and computed spectra (e.g., ΔESI >0.75 confirms absolute configurations like 2R,6S,7S,10S,19R for Hygrocin X) .

- Molecular Mechanics Modeling : Use MacroModel with MMFF fields to generate 3D conformers for NMR chemical shift predictions .

- Key NMR Correlations : HMBC from H-7 to C-5 confirms ester linkages; J-couplings (>15 Hz) assign E/Z configurations .

Q. How to address contradictions in this compound biosynthetic pathway models?

Methodological Answer:

- Systematic Review Frameworks : Apply PRISMA guidelines to evaluate conflicting evidence (e.g., role of hgc3 in oxidation vs. cleavage) .

- Hypothesis Testing :

- Null Hypothesis : hgc3 is essential for ansa-ring cleavage.

- Experimental Refutation : hgc3 knockout strains still produce seco-intermediates, disproving the hypothesis .

- Data Triangulation : Cross-validate LC-MS, NMR, and gene expression data to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.